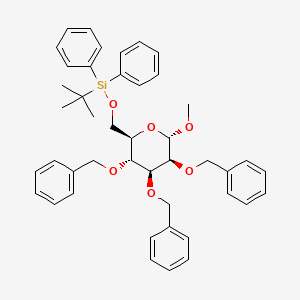

Methyl 2,3,4-tri-O-benzyl-6-O-tert-butyldiphenylsilyl-A-D-mannopyranoside

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 2,3,4-tri-O-benzyl-6-O-tert-butyldiphenylsilyl-A-D-mannopyranoside: is a complex organic compound often used in synthetic organic chemistry. This compound is a derivative of mannose, a type of sugar, and features multiple protective groups that make it useful in various chemical reactions, particularly in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2,3,4-tri-O-benzyl-6-O-tert-butyldiphenylsilyl-A-D-mannopyranoside typically involves several steps:

Protection of Hydroxyl Groups: The hydroxyl groups on the mannose molecule are protected using benzyl groups. This is usually achieved through benzylation reactions, where benzyl chloride is used in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).

Introduction of the Silyl Group: The tert-butyldiphenylsilyl (TBDPS) group is introduced to the 6-hydroxyl position. This step often involves the use of tert-butyldiphenylsilyl chloride (TBDPS-Cl) and a base like imidazole or pyridine.

Methylation: The anomeric hydroxyl group is methylated using methyl iodide (MeI) in the presence of a base such as silver oxide (Ag2O).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is scaled up and optimized for efficiency and cost-effectiveness. This often involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl groups, leading to the formation of benzaldehyde or benzoic acid derivatives.

Reduction: Reduction reactions can target the silyl group, converting it back to a hydroxyl group.

Common Reagents and Conditions

Oxidation: Reagents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC) are commonly used.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

Substitution: Conditions often involve strong acids or bases, depending on the desired substitution.

Major Products

Oxidation: Benzaldehyde, benzoic acid derivatives.

Reduction: Deprotected mannose derivatives.

Substitution: Various substituted mannopyranosides depending on the reagents used.

Scientific Research Applications

Chemistry

In synthetic organic chemistry, Methyl 2,3,4-tri-O-benzyl-6-O-tert-butyldiphenylsilyl-A-D-mannopyranoside is used as an intermediate in the synthesis of more complex molecules, including natural products and pharmaceuticals.

Biology and Medicine

The compound is used in the study of carbohydrate chemistry and glycobiology. It serves as a building block for the synthesis of glycosides and other biologically active molecules.

Industry

In the pharmaceutical industry, this compound is used in the synthesis of drug candidates and active pharmaceutical ingredients (APIs). It is also used in the production of specialty chemicals and materials.

Mechanism of Action

The compound exerts its effects primarily through its functional groups. The benzyl and silyl groups protect the hydroxyl groups, allowing for selective reactions at other positions. This selective reactivity is crucial in the stepwise synthesis of complex molecules.

Comparison with Similar Compounds

Similar Compounds

- Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside

- Methyl 2,3,4-tri-O-benzyl-β-D-galactopyranoside

- Methyl 2,3,4-tri-O-benzyl-α-D-xylopyranoside

Uniqueness

Methyl 2,3,4-tri-O-benzyl-6-O-tert-butyldiphenylsilyl-A-D-mannopyranoside is unique due to the presence of the tert-butyldiphenylsilyl group at the 6-position, which provides additional steric protection and stability compared to other similar compounds. This makes it particularly useful in multi-step synthetic processes where selective deprotection is required.

Biological Activity

Methyl 2,3,4-tri-O-benzyl-6-O-tert-butyldiphenylsilyl-A-D-mannopyranoside is a complex carbohydrate derivative that plays a significant role in various biochemical applications. This article delves into its biological activity, synthesis, and potential applications in research and medicine.

Chemical Structure and Properties

This compound is characterized by its protective groups that enhance stability and reactivity. The structure can be represented as follows:

This compound features multiple benzyl groups and a tert-butyldiphenylsilyl group, which are crucial for its reactivity in chemical synthesis and biological assays.

Synthesis

The synthesis of this compound typically involves several steps:

- Protection of Hydroxyl Groups : Hydroxyl groups on the mannopyranoside are protected using benzyl groups.

- Silylation : The tert-butyldiphenylsilyl group is introduced to enhance stability.

- Purification : The final product is purified through chromatography to ensure high purity for biological testing.

The biological activity of this compound is largely attributed to its ability to interact with various enzymes involved in carbohydrate metabolism. Its protective groups allow selective reactions at certain positions, facilitating the synthesis of complex glycoconjugates.

Enzyme Interactions

Research indicates that this compound can modulate enzyme activity in several pathways:

- Glycosidase Inhibition : It has been shown to inhibit specific glycosidases, which are enzymes that hydrolyze glycosidic bonds in carbohydrates. This inhibition can affect metabolic pathways involving carbohydrates.

- Substrate Mimicry : The compound acts as a substrate mimic for certain glycosyltransferases, potentially influencing glycosylation processes critical for cell signaling and recognition.

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

- Antitumor Activity : A study demonstrated that derivatives of this compound exhibited cytotoxic effects against various cancer cell lines, suggesting potential as an anticancer agent through the modulation of glycosylation patterns in tumor cells.

- Antimicrobial Properties : Research indicated that compounds structurally similar to this mannopyranoside showed significant antimicrobial activity against bacterial strains, highlighting its potential use in developing new antibiotics.

- Immunomodulatory Effects : Another study reported that this compound could modulate immune responses by influencing the activity of glycoproteins involved in immune signaling pathways.

Summary of Biological Activities

Properties

IUPAC Name |

tert-butyl-[[(2R,3R,4S,5S,6S)-6-methoxy-3,4,5-tris(phenylmethoxy)oxan-2-yl]methoxy]-diphenylsilane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H50O6Si/c1-44(2,3)51(37-26-16-8-17-27-37,38-28-18-9-19-29-38)49-33-39-40(46-30-34-20-10-5-11-21-34)41(47-31-35-22-12-6-13-23-35)42(43(45-4)50-39)48-32-36-24-14-7-15-25-36/h5-29,39-43H,30-33H2,1-4H3/t39-,40-,41+,42+,43+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEYKFJRDKMXPMQ-FYYRRIAOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCC3C(C(C(C(O3)OC)OCC4=CC=CC=C4)OCC5=CC=CC=C5)OCC6=CC=CC=C6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC[C@@H]3[C@H]([C@@H]([C@@H]([C@H](O3)OC)OCC4=CC=CC=C4)OCC5=CC=CC=C5)OCC6=CC=CC=C6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H50O6Si |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

702.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.